molecular formula C17H13Cl2N3O2S B13999889 N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide CAS No. 5349-83-7

N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B13999889
CAS No.: 5349-83-7
M. Wt: 394.3 g/mol
InChI Key: UZRDBMFVQWXRGD-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether formation: The oxadiazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetamide formation: Finally, the compound is reacted with 2,4-dichloroaniline to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce nitro, sulfonyl, or halogen groups.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

    Agriculture: The compound could be used as a pesticide or herbicide due to its potential biological activity.

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The oxadiazole ring and the sulfanyl group are often key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
  • N-(2,4-dichlorophenyl)-2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Uniqueness

N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is unique due to the specific substitution pattern on the aromatic rings and the presence of both the oxadiazole and sulfanyl groups. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

5349-83-7

Molecular Formula

C17H13Cl2N3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H13Cl2N3O2S/c1-10-3-2-4-11(7-10)16-21-22-17(24-16)25-9-15(23)20-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23)

InChI Key

UZRDBMFVQWXRGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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